molecular formula C7H7Cl5O B1230354 1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- CAS No. 68334-67-8

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)-

Cat. No.: B1230354
CAS No.: 68334-67-8
M. Wt: 284.4 g/mol
InChI Key: NPPXYBKPTKBFMG-ALCCZGGFSA-N
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Description

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is a chlorinated derivative of butadiene. This compound is characterized by the presence of five chlorine atoms and an isopropoxy group attached to the butadiene backbone. It is a synthetic organic compound with significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- typically involves the chlorination of butadiene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where butadiene is reacted with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The process is carefully monitored to control the extent of chlorination and to obtain the desired pentachlorinated product.

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated aldehydes or acids.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium amide or thiolates are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of chlorinated aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated butadiene derivatives.

    Substitution: Formation of substituted butadiene derivatives with various functional groups.

Scientific Research Applications

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- involves its interaction with molecular targets through its reactive chlorine atoms and the isopropoxy group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another chlorinated derivative of butadiene with six chlorine atoms.

    1,1,3,4,4-Pentachloro-1,3-butadiene: A similar compound with five chlorine atoms but different substitution patterns.

Uniqueness

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated butadiene derivatives. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

68334-67-8

Molecular Formula

C7H7Cl5O

Molecular Weight

284.4 g/mol

IUPAC Name

(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene

InChI

InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5-

InChI Key

NPPXYBKPTKBFMG-ALCCZGGFSA-N

SMILES

CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl

Canonical SMILES

CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl

Key on ui other cas no.

104317-62-6
68334-67-8

Synonyms

1,1,2,3,4-PCMEB
1,1,2,3,4-pentachloro-4-(1-methylethoxy)-1,3-butadiene

Origin of Product

United States

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